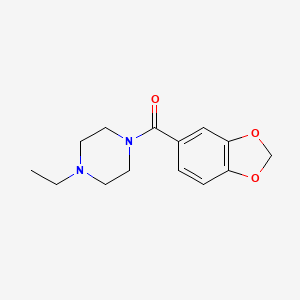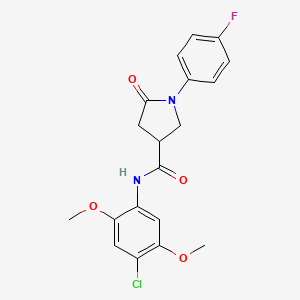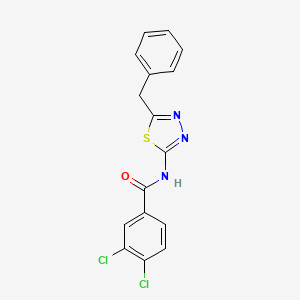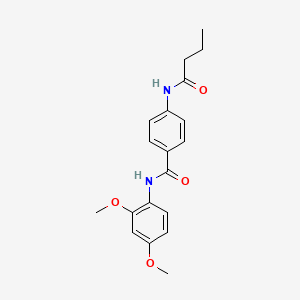![molecular formula C15H19N3O2S B11171890 N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B11171890.png)
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide: is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide typically involves the reaction of 2-(4-methylphenyl)acetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 5-(2-ethoxyethyl)-1,3,4-thiadiazole-2-amine under appropriate conditions to yield the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a dihydrothiadiazole derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Nitro, bromo, or other substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new thiadiazole-based compounds with potential biological activities.
Biology: In biological research, N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with various biological targets makes it a valuable compound for drug discovery and development.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for further drug development.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile compound for material science applications.
Mechanism of Action
The mechanism of action of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring is known to interact with metal ions and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes, resulting in antimicrobial or anticancer effects. The compound may also modulate signaling pathways involved in cell growth and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
- N-[5-(2-hydroxyethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide
- N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide
- N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenyl)acetamide
Comparison: Compared to its analogs, N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide exhibits unique properties due to the presence of the ethoxyethyl group. This group can influence the compound’s solubility, reactivity, and biological activity. For example, the ethoxyethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy as a therapeutic agent. Additionally, the presence of the 4-methylphenyl group can affect the compound’s interaction with specific molecular targets, contributing to its unique biological activities.
Properties
Molecular Formula |
C15H19N3O2S |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C15H19N3O2S/c1-3-20-9-8-14-17-18-15(21-14)16-13(19)10-12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3,(H,16,18,19) |
InChI Key |
VUFFNJGYKGVNBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-diethyl-4-methoxy-3-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B11171815.png)


![4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate](/img/structure/B11171846.png)
![2-methoxy-4-(methylsulfanyl)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11171848.png)

![2,4,6-trimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B11171856.png)

![4-[(2-methylpropanoyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B11171862.png)
![5-methyl-3-phenyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}-1,2-oxazole-4-carboxamide](/img/structure/B11171886.png)
![2-[(3-Chloro-4-methylphenyl)carbamoyl]phenyl acetate](/img/structure/B11171897.png)
![3-chloro-N-[4-(diethylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11171900.png)
![2-methoxy-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11171909.png)
